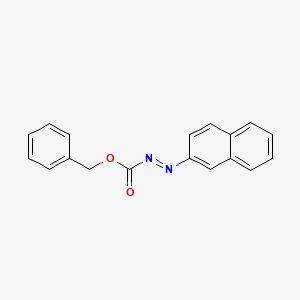
4-Bromo-3-methoxynaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyl group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxynaphthalen-1-ol typically involves the bromination of 3-methoxynaphthalen-1-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-Bromo-3-methoxynaphthalen-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Esterification and Etherification: The hydroxyl group can also participate in esterification and etherification reactions to form esters and ethers, respectively.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Naphthoquinones or other carbonyl-containing compounds.
Reduction Products: Methylene derivatives of the original compound.
科学的研究の応用
4-Bromo-3-methoxynaphthalen-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 4-Bromo-3-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its reactivity and ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules . The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-Bromo-3-methylacetophenone: Similar in structure but with a methyl group instead of a methoxy group.
4-Bromo-3-methoxynaphthalen-1-ol: Similar in structure but with different functional groups attached to the naphthalene ring.
Uniqueness
This compound is unique due to the specific combination of bromine, methoxy, and hydroxyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C11H9BrO2 |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
4-bromo-3-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO2/c1-14-10-6-9(13)7-4-2-3-5-8(7)11(10)12/h2-6,13H,1H3 |
InChIキー |
UDGQMWLWLSWHJN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C(=C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


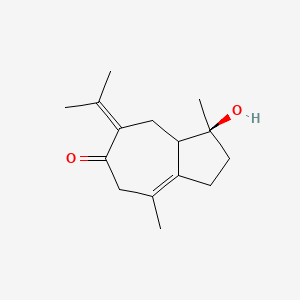
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)

![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)
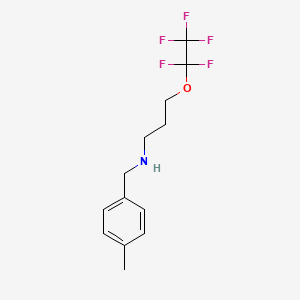
![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
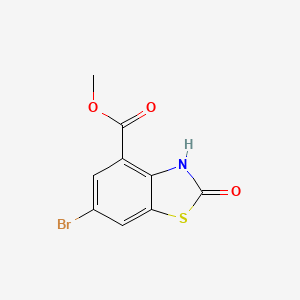
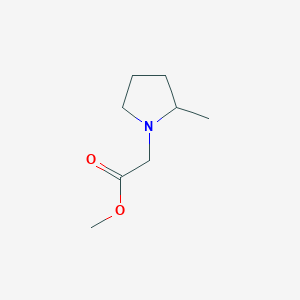
![[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
